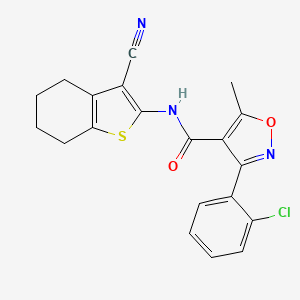

3-(2-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2S/c1-11-17(18(24-26-11)13-7-2-4-8-15(13)21)19(25)23-20-14(10-22)12-6-3-5-9-16(12)27-20/h2,4,7-8H,3,5-6,9H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYTVLZRFYNCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C4=C(S3)CCCC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.87 g/mol. The structure features a benzothiophene core, a chlorophenyl substituent, and a cyano group which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. For instance, derivatives with electron-withdrawing groups like cyano and chloro have demonstrated significant cytotoxicity against cancer cells such as A549 (lung cancer) and HCT116 (colon cancer) .

- Antimicrobial Properties : Compounds containing benzothiophene rings have been reported to possess antimicrobial activities. The presence of the cyano group may enhance these properties by increasing lipophilicity and facilitating membrane penetration .

- Anti-inflammatory Effects : Similar compounds have exhibited anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The introduction of specific substituents can modulate this activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Enzyme Inhibition : The structural features suggest that it may act as an inhibitor for key enzymes involved in tumor growth and inflammation, similar to other compounds in its class .

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound belongs to a broader class of N-substituted tetrahydrobenzothiophene carboxamides. Below is a detailed comparison with structurally related molecules, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Modifications in the Benzothiophene Moiety

- 3-Cyano substituent: The presence of a cyano group in the target compound distinguishes it from analogs like N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (), which has a carbamoyl group instead.

- 6-Ethyl vs. 6-Methyl substituents : In N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide (), a methyl group at position 6 reduces steric bulk compared to ethyl, possibly influencing solubility and membrane permeability .

Variations in the Oxazole Substituents

- Chlorophenyl group : The 2-chlorophenyl group is conserved in several analogs (e.g., ) and is critical for π-π stacking interactions with hydrophobic pockets in target proteins. Replacement with methoxyphenyl () introduces hydrogen-bonding capacity but may reduce lipophilicity .

- Methyl group at position 5 : This substituent is retained across analogs, suggesting its role in stabilizing the oxazole ring conformation and enhancing binding affinity .

Data Tables

Table 1: Structural and Functional Comparison of Analogs

Table 2: Physicochemical Properties (Predicted)

| Compound | logP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | 3.2 | 413.89 | 5 |

| Analog | 2.8 | 455.94 | 6 |

| Analog | 2.5 | 441.91 | 6 |

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for analogs, involving nucleophilic substitution between oxazole-4-carbonyl chloride and aminobenzothiophene derivatives .

- SAR Insights: The 3-cyano group in the benzothiophene ring may enhance metabolic stability compared to carbamoyl analogs, as seen in other drug candidates .

- Unresolved Questions : The impact of the tetrahydrobenzothiophene ring’s saturation on bioavailability remains underexplored. Comparative studies with fully aromatic benzothiophenes (e.g., ) could clarify this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.